molecular formula C13H20N2O3S B2694824 1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1797846-39-9

1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2694824
CAS RN: 1797846-39-9
M. Wt: 284.37
InChI Key: VDOKOSCVZWDESF-UHFFFAOYSA-N
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Description

1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as SIBAZEP or AZD7325 and belongs to the class of drugs known as GABA-A receptor modulators. GABA-A receptors are a type of neurotransmitter receptor that plays a crucial role in the regulation of neuronal activity in the central nervous system. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Organic synthesis and medicinal chemistry often explore compounds with complex functionalities that offer potential as pharmaceuticals, agrochemicals, or materials. Compounds like "1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone" may serve as key intermediates or end products in the synthesis of molecules with desired biological activities.

  • Chemical Synthesis : The development of new synthetic methodologies enables the construction of complex molecules with high precision. Techniques such as cross-coupling reactions, metathesis, and organocatalysis are crucial for building molecules containing azetidine and pyrrole units, which are common in bioactive compounds (Kiss et al., 2018).

  • Drug Design and Discovery : The structural motifs present in the specified compound are reminiscent of frameworks found in various pharmacologically active molecules. Research in drug discovery focuses on the design, synthesis, and optimization of compounds to interact with biological targets (Larina, 2023).

properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-11(2)10-19(17,18)12-7-15(8-12)13(16)9-14-5-3-4-6-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOKOSCVZWDESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

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